molecular formula C14H16ClNO3S B4163067 1-{4-[(4-chlorophenyl)thio]butoxy}-2,5-pyrrolidinedione

1-{4-[(4-chlorophenyl)thio]butoxy}-2,5-pyrrolidinedione

Cat. No. B4163067
M. Wt: 313.8 g/mol
InChI Key: JQWBRRHLCSDXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-chlorophenyl)thio]butoxy}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CB-13 and belongs to the class of synthetic cannabinoids. CB-13 has been found to exhibit potent binding affinity for the cannabinoid receptor CB2, which makes it a promising candidate for the treatment of various diseases and conditions.

Mechanism of Action

CB-13 exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells. The activation of CB2 receptors by CB-13 leads to the inhibition of inflammatory responses and the promotion of cell survival. CB-13 has also been found to modulate other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
CB-13 has been shown to exhibit potent anti-inflammatory effects in various preclinical models. The compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. CB-13 has also been shown to reduce the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

CB-13 has several advantages for use in lab experiments. The compound exhibits high potency and selectivity for the CB2 receptor, which makes it a useful tool for studying the functions of this receptor. CB-13 is also relatively stable and can be easily synthesized in large quantities. However, CB-13 has some limitations, including its poor solubility in aqueous solutions and its potential to exhibit off-target effects.

Future Directions

CB-13 has shown promise as a potential therapeutic agent for various diseases and conditions. Future research could focus on further elucidating the molecular mechanisms of CB-13 and its effects on various signaling pathways. Additionally, the development of more potent and selective CB-13 analogs could lead to the discovery of novel therapeutic agents. Research could also focus on the potential use of CB-13 in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

CB-13 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. CB-13 has also been investigated for its potential to treat various diseases such as multiple sclerosis, Alzheimer's disease, and cancer.

properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanylbutoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c15-11-3-5-12(6-4-11)20-10-2-1-9-19-16-13(17)7-8-14(16)18/h3-6H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWBRRHLCSDXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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